Heptyl 4-nitrophenyl methylphosphonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62704-83-0 |
|---|---|
Molecular Formula |
C14H22NO5P |
Molecular Weight |
315.30 g/mol |
IUPAC Name |
1-[heptoxy(methyl)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C14H22NO5P/c1-3-4-5-6-7-12-19-21(2,18)20-14-10-8-13(9-11-14)15(16)17/h8-11H,3-7,12H2,1-2H3 |
InChI Key |
MYKHPUPWTFFYDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOP(=O)(C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 Nitrophenyl Methylphosphonates
Strategies for Phosphonate (B1237965) Ester Synthesis
The creation of phosphonate esters from phosphonic acids is a fundamental process in organophosphorus chemistry. The esterification is complicated by the potential to form two distinct products, monoesters and diesters, from the dibasic phosphonic acids. nih.gov Consequently, developing selective synthetic protocols is a key area of research.
Selective Mono- and Diesterification Protocols for Phosphonic Acids
Achieving selective mono- or diesterification of phosphonic acids requires careful selection of reagents and reaction conditions. A highly effective method involves the use of alkoxy group donors, such as triethyl orthoacetate, which can act as both a reagent and a solvent. nih.govresearchgate.net This approach offers a straightforward and selective procedure for both mono- and diesterification. nih.gov
For selective monoesterification, a variety of methods have been explored, including the use of carbodiimides, ionic liquids, and solid-phase synthesis. nih.gov However, the use of alkyl orthoesters has emerged as a particularly efficient protocol. nih.gov At lower temperatures (e.g., 30 °C), the reaction between a phosphonic acid and triethyl orthoacetate proceeds via an intermediate to selectively form the monoester. nih.govresearchgate.net
Conversely, the synthesis of diesters can be achieved directly and is often more straightforward. nih.gov By elevating the reaction temperature in the presence of an alkoxy group donor like triethyl orthoacetate, the reaction equilibrium shifts to favor the formation of the diester product exclusively. researchgate.netnih.gov
Condensation Reactions Involving Methyl Phosphonates and Alcohols
The synthesis of mixed phosphonate esters, where two different alcohol groups are attached to the phosphorus atom, can be achieved through condensation reactions. A notable example is the Mitsunobu reaction, which has been adapted for the synthesis of phosphonate esters. acs.org This reaction facilitates the condensation of a phosphonic acid monoester with an alcohol.
Another approach involves the direct conversion of alcohols, particularly benzylic and allylic alcohols, to the corresponding phosphonates. This can be accomplished in a one-flask procedure by treating the alcohol with triethyl phosphite (B83602) and a mediator like zinc iodide. acs.org This method provides a more direct alternative to traditional multi-step protocols that often involve converting the alcohol to a halide before the Michaelis-Arbuzov reaction. acs.org Extending phosphonylation methodologies to various alcoholic nucleophiles can sometimes be challenging, potentially requiring a significant excess of the target alcohol to mitigate competing hydrolysis reactions. nih.gov
Influence of Reaction Conditions on Esterification Selectivity and Yield
At 30 °C, the reaction is believed to proceed through an intermediate (1,1-diethoxyethyl ester of phosphonic acid) to form the monoester. nih.govnih.gov At higher temperatures, similar intermediates lead to the formation of stable pyrophosphonates, which are then consumed to give the final diester product. nih.govresearchgate.net The choice of solvent and the stoichiometry of the reagents are also crucial. Using a large excess of the alkoxy group donor, such as triethyl orthoacetate, can serve as the reaction medium and drive the reaction toward the desired product. researchgate.net The development of these protocols has been aided by monitoring the reaction course using ³¹P NMR spectroscopy to identify intermediates and determine product yields. nih.gov
Table 1: Influence of Temperature on Esterification of Butylphosphonic Acid This table illustrates the effect of reaction temperature on substrate conversion and product selectivity for the esterification of butylphosphonic acid with triethyl orthoacetate.
| Entry | Temperature (°C) | Substrate Conversion (%) | Monoester Yield (%) | Diester Yield (%) |
| 1 | 30 | >99 | 98 | 1 |
| 2 | 40 | >99 | 96 | 3 |
| 3 | 50 | >99 | 89 | 10 |
| 4 | 60 | >99 | 71 | 28 |
| 5 | 70 | >99 | 45 | 54 |
| 6 | 80 | >99 | 11 | 88 |
| 7 | 90 | >99 | 1 | 98 |
| 8 | 100 | >99 | 0 | 99 |
Data sourced from studies on selective esterification of phosphonic acids. nih.govresearchgate.net
Preparation of Specific Alkyl Chain Variants within the 4-Nitrophenyl Methylphosphonate (B1257008) Series
The synthesis of specific O-alkyl O-4-nitrophenyl methylphosphonates, such as the heptyl variant, involves targeted reactions that introduce the desired alkyl chain onto the 4-nitrophenyl methylphosphonate core structure.
General Approaches to O-Alkyl O-4-Nitrophenyl Methylphosphonates
A common and effective strategy for synthesizing O-alkyl O-4-nitrophenyl methylphosphonates involves the use of a key intermediate, O-4-nitrophenyl methylphosphonochloridate. researchgate.net This reactive phosphonochloridate can be readily coupled with a variety of alcohols. For the synthesis of Heptyl 4-nitrophenyl methylphosphonate, O-4-nitrophenyl methylphosphonochloridate would be reacted with heptyl alcohol.
Another synthetic route involves a multi-step process starting from methylphosphonic dichloride. In one reported synthesis, this starting material is first reacted with a solution of p-nitrophenol and triethylamine (B128534) in a dry solvent like tetrahydrofuran (B95107) (THF). nih.gov This step forms an intermediate to which the desired alcohol (e.g., heptyl alcohol) is subsequently added to yield the final mixed diester product. nih.gov This sequential addition allows for the controlled introduction of different ester groups.
Considerations for Green Chemical Synthesis of Phosphonates
Green chemistry principles aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. sciencedaily.com These considerations are increasingly being applied to the synthesis of phosphonates to create more environmentally benign methodologies. rsc.orgaithor.com
Key strategies in green phosphonate synthesis include:
Use of Benign Solvents: Replacing volatile and toxic organic solvents with greener alternatives is a primary goal. sciencedaily.com Polyethylene glycol (PEG) has been successfully used as an environmentally friendly reaction medium for phosphonate synthesis. frontiersin.org
Solvent-Free Reactions: Conducting reactions without any solvent can significantly reduce waste and simplify product purification.
Alternative Energy Sources: Microwave irradiation and ultrasound assistance are used to promote reactions, often leading to shorter reaction times and higher yields compared to conventional heating. rsc.orgtandfonline.com
Catalysis: The use of efficient catalysts can reduce the need for stoichiometric reagents and enable reactions under milder conditions. frontiersin.org For example, a system combining potassium iodide (KI) and potassium carbonate (K₂CO₃) in PEG-400 has been developed for the sustainable synthesis of benzyl (B1604629) phosphonates at room temperature. frontiersin.org
These approaches collectively contribute to making phosphonate synthesis more efficient, cost-effective, and environmentally friendly. sciencedaily.comfrontiersin.org
Table 2: Overview of Green Chemistry Strategies in Phosphonate Synthesis
| Strategy | Description | Example Application |
| Benign Solvents | Replacing hazardous organic solvents with environmentally friendly alternatives. | Using Polyethylene glycol (PEG-400) as a reaction medium for the synthesis of benzyl phosphonates. frontiersin.org |
| Alternative Energy | Employing microwave (MW) or ultrasound energy to accelerate reactions and improve efficiency. | MW-assisted monoesterification of phenylphosphonic acid in the presence of an ionic liquid additive. tandfonline.com |
| Catalyst Use | Utilizing catalysts to enhance reaction rates and selectivity, often under milder conditions. | A KI/K₂CO₃ catalytic system avoids the need for reactive alkali metals or hydrides. frontiersin.org |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Condensation reactions that form water as the only byproduct. |
Stereoselective Synthesis of Chiral Phosphonate Analogs
The synthesis of chiral phosphonate analogs of this compound is a critical area of research, driven by the often-observed stereoselectivity in the biological activity of phosphorus compounds. Enantiomers of a chiral phosphonate can exhibit significantly different interactions with biological targets, such as enzymes. For instance, studies on the inactivation of human factor Xa and human α-thrombin by the enantiomers of 4-nitrophenyl 4-X-phenacyl methylphosphonate esters have demonstrated notable stereoselectivity. In these cases, the levorotatory enantiomers were found to be more potent inhibitors, with stereoselectivity factors ranging from 2 to 39, depending on the specific compound and target enzyme. researchgate.net
While specific methods for the stereoselective synthesis of this compound are not extensively detailed in the provided research, general strategies for achieving enantiopure phosphonates can be inferred. These methodologies often rely on the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. The Kabachnik-Fields reaction, a three-component reaction to form α-aminophosphonates, represents a common pathway for phosphonate synthesis. nih.gov The introduction of chirality in such reactions can be achieved by employing a chiral amine, aldehyde, or a chiral catalyst. The development of efficient and highly stereoselective synthetic routes remains a key objective to enable the detailed investigation of the biological activities of individual enantiomers.
Table 1: Stereoselectivity in Enzyme Inactivation by Chiral 4-Nitrophenyl Methylphosphonate Analogs
| Enzyme | Inhibitor | Stereoselectivity Factor | More Active Enantiomer |
|---|---|---|---|
| Human Factor Xa | 4-Nitrophenyl 4-X-phenacyl methylphosphonate esters | 2-10 | Levorotatory |
| Human α-Thrombin | 4-Nitrophenyl 4-X-phenacyl methylphosphonate esters | 2-39 | Levorotatory |
Computational Investigations of Synthetic Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the reaction mechanisms involved in the synthesis of 4-nitrophenyl methylphosphonates and related compounds. researchgate.netrsc.orgnanobioletters.com These theoretical studies provide valuable insights into the molecular geometry, electronic structure, and transition states of reactants, intermediates, and products. By modeling the reaction pathways, researchers can predict the feasibility of a proposed mechanism and understand the factors that control the reaction's outcome.
For example, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to investigate the optimized molecular geometry and reactive parameters of compounds containing the 4-nitrophenyl moiety. nanobioletters.com Such studies often involve the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand the electronic properties and reactivity of the molecules. The energy gap between the HOMO and LUMO is a key parameter that provides information about the molecule's chemical stability and reactivity. nanobioletters.com
Furthermore, computational methods are used to simulate spectroscopic data, such as FT-IR and UV-Visible spectra, which can then be compared with experimental results to validate the theoretical model. researchgate.netnanobioletters.com In the context of synthetic reaction mechanisms, computational studies can help to identify the most energetically favorable reaction pathway, calculate activation energies, and predict the structures of transient species that may be difficult to observe experimentally. This detailed mechanistic understanding is crucial for optimizing reaction conditions to improve yields and selectivity in the synthesis of 4-nitrophenyl methylphosphonates and their derivatives.
Table 2: Computational Methods in the Study of Related Nitroaromatic Compounds
| Computational Method | Application | Key Parameters Investigated |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, analysis of molecular properties | Optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), energy gaps, vibrational frequencies |
| Time-Dependent DFT (TD-DFT) | Simulation of electronic spectra | UV-Visible absorption wavelengths |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and intermolecular interactions | Topological parameters of electron density |
Structure Activity Relationship Sar Studies of Heptyl 4 Nitrophenyl Methylphosphonate Analogs
Correlating Alkyl Chain Length with Enzymatic Inhibition and Binding Affinity
Generally, the inhibitory potency of organophosphates against AChE is determined by two key factors: the affinity of the compound for the enzyme's active site and the rate of phosphylation of the active site serine. The alkyl chain length plays a crucial role in the binding affinity. A longer alkyl chain can lead to stronger hydrophobic interactions with the enzyme's active site gorge, potentially increasing the binding affinity and, consequently, the inhibitory potency. However, there is often an optimal chain length, beyond which steric hindrance may prevent the proper orientation of the phosphonate (B1237965) for effective reaction with the active site serine, leading to a decrease in inhibitory activity.
For instance, studies on other series of organophosphate inhibitors have demonstrated this parabolic relationship between alkyl chain length and inhibitory activity. This relationship underscores the importance of a precise fit within the enzyme's active site for optimal inhibition.
| Alkyl Group | Inhibitory Potency (Illustrative) |
|---|---|
| Methyl | Low |
| Propyl | Moderate |
| Pentyl | High |
| Heptyl | Moderate-High (Expected) |
| Decyl | Low |
This table provides an illustrative representation of the expected trend in inhibitory potency as the alkyl chain length is varied. Actual values would be dependent on the specific enzyme and experimental conditions.
Impact of Aromatic Substituents on Biochemical and Chemical Reactivity
The chemical reactivity of 4-nitrophenyl methylphosphonate (B1257008) analogs is significantly influenced by the electronic properties of substituents on the aromatic ring. The 4-nitro group is a strong electron-withdrawing group, which makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack, such as hydrolysis. The rate of this reaction can be quantitatively correlated with the electronic properties of the substituents using the Hammett equation, which relates the reaction rate constants to the substituent's Hammett constant (σ). msudenver.edulibretexts.orgslideshare.net
The Hammett equation is given by:
log(k/k₀) = ρσ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. msudenver.edu
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. msudenver.edu
A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction. For the hydrolysis of phenyl esters, the reaction typically has a positive ρ value, as electron-withdrawing substituents stabilize the developing negative charge in the transition state. viu.ca
For analogs of heptyl 4-nitrophenyl methylphosphonate, replacing the nitro group with other substituents would alter the electrophilicity of the phosphorus center and thus the rate of hydrolysis. Electron-withdrawing groups (e.g., -CN, -CF₃) would be expected to increase the rate of hydrolysis, while electron-donating groups (e.g., -CH₃, -OCH₃) would decrease it. libretexts.org
| Substituent (X) on Phenyl Ring | Hammett Constant (σ) | Expected Relative Hydrolysis Rate |
|---|---|---|
| -NO₂ | +0.78 | High |
| -CN | +0.66 | Moderate-High |
| -Cl | +0.23 | Moderate |
| -H | 0.00 | Reference |
| -CH₃ | -0.17 | Low |
| -OCH₃ | -0.27 | Very Low |
This table illustrates the expected correlation between the Hammett constant of a substituent and the relative rate of hydrolysis for a hypothetical series of substituted phenyl methylphosphonates.
Stereochemical Effects on Enzyme Specificity and Hydrolytic Efficiency
The phosphorus center in this compound is chiral, meaning the compound can exist as two enantiomers, (R)- and (S)-. Enzymes, being chiral themselves, often exhibit a high degree of stereoselectivity, preferentially binding and acting upon one enantiomer over the other. This is particularly true for phosphotriesterases (PTEs), which are enzymes capable of hydrolyzing organophosphorus compounds. tamu.eduscispace.com
The active site of PTE has distinct binding pockets that accommodate the substituents on the phosphorus atom. The differential fit of the two enantiomers into these pockets leads to differences in their rates of hydrolysis. nih.gov Wild-type PTE from Pseudomonas diminuta generally shows a preference for the (R)p-enantiomer of many chiral organophosphates. tamu.eduscispace.com However, the degree of this selectivity can be modulated by the nature of the substituents on the phosphorus.
Furthermore, protein engineering has been used to create PTE mutants with altered or even inverted stereoselectivity. For example, mutations in the amino acid residues lining the active site pockets can change their size and shape, thereby favoring the binding and hydrolysis of the (S)p-enantiomer. tamu.edunih.gov
The hydrolytic efficiency of an enzyme for a particular substrate is often expressed as the specificity constant, kcat/KM, which reflects both the turnover rate (kcat) and the enzyme's affinity for the substrate (KM). Studies on the hydrolysis of chiral p-nitrophenyl methylphosphonate analogs by wild-type and mutant PTEs provide insight into this stereoselectivity.
| Enzyme | Substrate Enantiomer | kcat/KM (M⁻¹s⁻¹) | Stereoselectivity ((R)p/(S)p) |
|---|---|---|---|
| Wild-Type PTE | (R)p-analog | 1.2 x 10⁷ | 90 |
| Wild-Type PTE | (S)p-analog | 1.3 x 10⁵ | |
| G60A Mutant PTE | (R)p-analog | 1.5 x 10⁷ | 13,000 |
| G60A Mutant PTE | (S)p-analog | 1.1 x 10³ | |
| H254G/H257W/L303T Mutant PTE | (R)p-analog | 2.0 x 10⁴ | 0.02 |
| H254G/H257W/L303T Mutant PTE | (S)p-analog | 1.0 x 10⁶ |
Data in this table is based on kinetic parameters for the hydrolysis of a chiral p-nitrophenyl methylphosphonate analog by wild-type and mutant phosphotriesterases and serves to illustrate the principles of stereoselective hydrolysis.
Relationship Between Molecular Architecture and Aggregating Tendencies
This compound possesses an amphiphilic character, with a polar phosphonate head group and a nonpolar heptyl tail. Such molecules, when in aqueous solution, can self-assemble into aggregates, such as micelles, to minimize the unfavorable interactions between the hydrophobic tails and water. This aggregation occurs above a specific concentration known as the critical micelle concentration (CMC). wikipedia.org
The molecular architecture of an amphiphile is a key determinant of its aggregation behavior. The length of the alkyl chain has a profound effect on the CMC. For a homologous series of surfactants, the CMC generally decreases as the length of the hydrophobic alkyl chain increases. wikipedia.org This is because a longer chain results in a greater unfavorable interaction with water, providing a stronger driving force for aggregation. The relationship can often be described by the equation:
log(CMC) = A - B * n
where:
n is the number of carbon atoms in the alkyl chain.
A and B are constants for a given homologous series and head group.
While specific CMC data for this compound is not available in the reviewed literature, the expected trend can be inferred from studies of other amphiphilic compounds. An increase in the alkyl chain from, for example, a butyl to a decyl group would be expected to lead to a significant decrease in the CMC.
| Alkyl Chain Length (n) | Expected Critical Micelle Concentration (CMC) Trend |
|---|---|
| 4 (Butyl) | High |
| 6 (Hexyl) | Moderate |
| 7 (Heptyl) | Moderate-Low (Expected) |
| 8 (Octyl) | Low |
| 10 (Decyl) | Very Low |
This table illustrates the general principle that the critical micelle concentration decreases as the length of the hydrophobic alkyl chain increases for a series of amphiphilic compounds.
Environmental Fate and Bioremediation Potential of 4 Nitrophenyl Methylphosphonate Derivatives
Biodegradation Pathways and Kinetics in Diverse Environmental Matrices
The primary mechanism for the detoxification of organophosphorus compounds in the environment is hydrolysis. oup.comoup.com This process can occur both abiotically (chemical hydrolysis) and biotically (enzymatic hydrolysis). Microbial degradation through the hydrolysis of P-O-alkyl and P-O-aryl bonds is considered the most significant detoxification step. oup.comoup.com
For Heptyl 4-nitrophenyl methylphosphonate (B1257008), the initial and most critical step in its biodegradation is the cleavage of the phosphoester bond linking the methylphosphonate group to the 4-nitrophenyl moiety. This hydrolysis reaction yields two primary products: heptyl methylphosphonic acid and 4-nitrophenol (B140041) (p-nitrophenol).
The structure of the alkyl group can also influence the rate of hydrolysis. While detailed studies on the effect of a heptyl group are scarce, research on other alkyl phosphonates suggests that both steric and electronic effects of the alkyl chain can play a role in the rate of enzymatic and chemical degradation. nih.gov
Identification and Characterization of Microbial Strains and Enzymes Involved in Degradation (e.g., Phosphotriesterases)
A wide range of microorganisms, including bacteria and fungi, have been identified as being capable of degrading organophosphorus compounds. oup.comnih.gov The key enzymes responsible for the initial hydrolysis of these compounds are known as phosphotriesterases (PTEs), also referred to as organophosphate hydrolases (OPH). mdpi.comproteopedia.org These enzymes catalyze the hydrolysis of the P-O bond, leading to the detoxification of the parent compound. proteopedia.org
PTEs exhibit broad substrate specificity and can hydrolyze a variety of organophosphate pesticides and nerve agents. nih.govwikipedia.org These enzymes are often metal-dependent, typically containing a binuclear metal center (e.g., zinc, cobalt, manganese) in their active site that is crucial for their catalytic activity. nih.gov The catalytic mechanism involves the activation of a water molecule that then acts as a nucleophile to attack the phosphorus center of the organophosphate substrate. proteopedia.org
Several bacterial genera are well-known for their ability to produce phosphotriesterases and degrade organophosphates. These include Pseudomonas, Flavobacterium, Agrobacterium, and Arthrobacter. oup.comresearchgate.net For example, a genetically engineered Moraxella sp. has been shown to effectively degrade organophosphorus pesticides and their byproduct, p-nitrophenol, simultaneously. nih.gov While no specific microbial strains have been documented for the degradation of Heptyl 4-nitrophenyl methylphosphonate, it is highly probable that microorganisms possessing broad-spectrum phosphotriesterases would be capable of hydrolyzing this compound.
Table 1: Examples of Microbial Genera and Enzymes in Organophosphate Degradation
| Microbial Genus | Enzyme Class | Example Substrates | Reference |
| Pseudomonas | Phosphotriesterase (PTE) / Organophosphate Hydrolase (OPH) | Parathion (B1678463), Paraoxon (B1678428), Methyl Parathion | oup.comscispace.com |
| Agrobacterium | Organophosphate Hydrolase (OpdA) | Parathion, Coumaphos | nih.gov |
| Flavobacterium | Phosphotriesterase (PTE) | Parathion, Diazinon | oup.com |
| Arthrobacter | Phosphotriesterase (PTE) | p-Nitrophenol | osdd.net |
| Moraxella | Organophosphate Hydrolase (OPH) | Parathion, Paraoxon, Methyl Parathion | nih.gov |
Analysis of Environmental Persistence and Formation of Degradation Products
The environmental persistence of this compound is determined by the rate of its degradation. Factors that slow down hydrolysis, such as low microbial activity, low temperatures, and unfavorable pH, will increase its persistence. geoscienceworld.org Organophosphorus compounds can be sorbed to soil particles, which can reduce their bioavailability to microorganisms and thus increase their persistence. geoscienceworld.org
The primary degradation products expected from the initial hydrolysis of this compound are:
Heptyl methylphosphonic acid: This molecule contains the stable carbon-phosphorus (C-P) bond. The biodegradation of the C-P bond is a slower process and is typically carried out by specialized microorganisms under phosphate-limiting conditions through the action of C-P lyase enzymes. nih.gov
4-Nitrophenol (p-nitrophenol): This compound is a known environmental pollutant and is a common metabolite of several organophosphate pesticides. cdc.gov Fortunately, many microorganisms are capable of degrading p-nitrophenol. researchgate.net The biodegradation of p-nitrophenol has been extensively studied, and various bacterial strains, such as Arthrobacter and Ralstonia, can utilize it as a sole source of carbon and energy. osdd.netnih.gov The degradation pathways for p-nitrophenol typically involve the removal of the nitro group and subsequent ring cleavage. researchgate.net
Strategic Development for Bioremediation of Organophosphorus Contaminants
Bioremediation offers an environmentally friendly and cost-effective approach for the cleanup of sites contaminated with organophosphorus compounds. researchgate.net Strategies for the bioremediation of soils and water contaminated with compounds like this compound can be broadly categorized into bioaugmentation and biostimulation.
Bioaugmentation involves the introduction of specific microorganisms with known degradative capabilities to the contaminated site. osdd.net This approach is particularly useful when the indigenous microbial population lacks the ability to degrade the contaminant efficiently. For instance, the application of Arthrobacter protophormiae, a known p-nitrophenol degrader, has been shown to be effective in the bioremediation of contaminated soil in both pot and field studies. osdd.netresearchgate.net The use of immobilized cells can enhance the stability and activity of the introduced microorganisms. osdd.net
Biostimulation , on the other hand, focuses on enhancing the activity of the native microbial populations by modifying environmental conditions. This can include the addition of nutrients (e.g., nitrogen, phosphorus), adjusting the pH, and ensuring adequate moisture and oxygen levels to promote microbial growth and enzymatic activity. osdd.net
For effective bioremediation of this compound, a two-pronged approach might be necessary. The first stage would focus on the rapid hydrolysis of the parent compound into heptyl methylphosphonic acid and p-nitrophenol, which could be achieved by bioaugmentation with microorganisms expressing high levels of phosphotriesterases. The second stage would involve ensuring the complete mineralization of the degradation products, particularly the aromatic ring of p-nitrophenol and the C-P bond of the phosphonate (B1237965).
Table 2: Bioremediation Strategies for Organophosphorus Contaminants
| Strategy | Description | Key Considerations | Reference |
| Bioaugmentation | Introduction of specific microbial strains or consortia with high degradative capabilities. | Selection of robust and effective microbial strains; survival and activity of introduced microbes in the environment. | osdd.netresearchgate.net |
| Biostimulation | Enhancement of indigenous microbial activity by adding nutrients and optimizing environmental conditions (pH, moisture, aeration). | Understanding the nutritional requirements of the native degrading microorganisms; avoiding the creation of inhibitory conditions. | osdd.net |
| Enzyme-based Remediation | Direct application of purified or immobilized phosphotriesterases to the contaminated site. | Enzyme stability and activity under field conditions; cost of enzyme production. | nih.gov |
| Phytoremediation | Use of plants to remove, contain, or degrade contaminants in soil and water. | Selection of appropriate plant species; potential for contaminant uptake into the food chain. | cluin.org |
Advanced Analytical Methodologies for Research and Characterization
Spectroscopic Techniques for Elucidating Molecular Structure (e.g., ¹H, ¹³C, ³¹P NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of Heptyl 4-nitrophenyl methylphosphonate (B1257008). Through ¹H, ¹³C, and ³¹P NMR, the precise arrangement of atoms and the electronic environment of the nuclei can be determined.
³¹P NMR Spectroscopy: Phosphorus-31 NMR provides direct information about the phosphorus center of the molecule. For methylphosphonates, the ³¹P chemical shift is highly sensitive to the nature of the substituents on the phosphorus atom. nih.govresearchgate.net The chemical shift for Heptyl 4-nitrophenyl methylphosphonate is expected in a region characteristic of organophosphate esters. For instance, related methylphosphonate compounds show signals that can be used to monitor reactions and degradation. rsc.org
¹H NMR Spectroscopy: Proton NMR confirms the presence of the different hydrogen-containing fragments of the molecule: the methyl group attached to phosphorus, the heptyl chain, and the 4-nitrophenyl group.
4-Nitrophenyl Group: The aromatic protons typically appear as two distinct doublets in the downfield region (around 7.0-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. mdpi.comchegg.com
Heptyl Group: The protons of the heptyl chain will exhibit characteristic multiplets. The methylene (B1212753) group attached to the phosphonate (B1237965) oxygen (-O-CH₂-) is expected to be the most downfield of the chain's signals (around 3.5-4.5 ppm). libretexts.org The terminal methyl group (-CH₃) will appear as a triplet in the most upfield region (around 0.8-1.0 ppm). chemistrysteps.comoregonstate.edu
Methylphosphonate Group: The methyl protons directly bonded to the phosphorus atom (P-CH₃) will appear as a doublet due to coupling with the phosphorus nucleus. chemistrysteps.com
¹³C NMR Spectroscopy: Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering a map of the carbon skeleton.
4-Nitrophenyl Group: The aromatic carbons will have signals in the 110-160 ppm range. The carbon atom bonded to the nitro group and the carbon atom bonded to the phosphonate oxygen will be the most downfield. researchgate.netlibretexts.org
Heptyl Group: The carbons of the heptyl chain will appear in the upfield region (typically 10-70 ppm). The carbon atom directly bonded to the oxygen (-O-CH₂) will be the most deshielded of this group. libretexts.orgcompoundchem.com
Methylphosphonate Group: The methyl carbon (P-CH₃) will also appear in the upfield region. youtube.com
Table 1: Predicted NMR Chemical Shift Ranges for this compound
| Nucleus | Molecular Fragment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ³¹P | -P(O)(O-)- | Characteristic phosphonate region | Singlet (proton decoupled) |
| ¹H | Aromatic (NO₂-C₆H₄-) | ~7.0 - 8.5 | Two Doublets |
| ¹H | Heptyl (-O-CH₂-(CH₂)₅-CH₃) | ~3.5 - 4.5 (for O-CH₂) | Multiplets, Triplet |
| ¹H | Methyl (P-CH₃) | ~1.5 - 2.0 | Doublet |
| ¹³C | Aromatic (NO₂-C₆H₄-) | ~110 - 160 | Multiple Signals |
| ¹³C | Heptyl (-O-CH₂-(CH₂)₅-CH₃) | ~10 - 70 | Multiple Signals |
| ¹³C | Methyl (P-CH₃) | ~10 - 25 | Singlet |
Chromatographic Methods for Separation, Identification, and Quantification (e.g., UV analysis)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, identification, and quantification of this compound.
The key to its detection in these systems is the 4-nitrophenyl moiety, which acts as a strong chromophore, allowing for sensitive detection using an ultraviolet (UV) detector. nih.govresearchgate.net Isocratic ion-pair reversed-phase HPLC (RP-HPLC) with UV-Vis detection has been successfully developed for the simultaneous analysis of 4-nitrophenol (B140041) and its metabolites. nih.govnih.gov A similar RP-HPLC approach can be optimized for this compound.
The quantification often relies on monitoring the absorbance at a specific wavelength, for instance, 290 nm, where the nitrophenyl group absorbs strongly. researchgate.netnih.gov This method allows for the creation of calibration curves to determine the concentration of the compound in a sample with high precision and accuracy. nih.gov Furthermore, HPLC methods can be used to monitor the hydrolysis of the compound by quantifying the release of the 4-nitrophenolate (B89219) ion, which has a distinct yellow color and strong absorbance under basic conditions. researchgate.nettbzmed.ac.ir
Development of Advanced Detection Reagents and Tracers (e.g., PET Tracers)
The core chemical structure of 4-nitrophenyl methylphosphonate serves as a valuable synthon in the development of advanced detection reagents, most notably Positron Emission Tomography (PET) tracers. PET is a powerful molecular imaging technique that requires radiolabeled probes to visualize and measure biochemical processes in vivo.
Researchers have synthesized fluorine-18 (B77423) ([¹⁸F]) labeled analogs of O-alkyl-O-(4-nitrophenyl) methylphosphonates as surrogates for highly toxic organophosphate chemical warfare agents like Sarin (B92409) and VX. These PET tracers allow for the non-invasive study of the in vivo distribution and binding characteristics of these agents, particularly their inhibition of the enzyme acetylcholinesterase (AChE).
For example, O-(2-[¹⁸F]fluoroethyl)-O-(4-nitrophenyl)methylphosphonate has been developed as a PET tracer surrogate for VX. Similarly, O-(1-[¹⁸F]fluoropropan-2-yl)-O-(4-nitrophenyl)methylphosphonate has been synthesized as a novel PET tracer surrogate for Sarin. The synthesis of these tracers involves the reaction of a precursor, such as bis-(4-nitrophenyl) methylphosphonate, with a fluorine-18 labeled alcohol. The resulting radiotracer can then be purified via HPLC and used in PET imaging studies to assess the mechanisms of organophosphate action.
Application of Computational Chemistry in Analytical Method Optimization and Compound Identification
Computational chemistry provides powerful theoretical tools that complement experimental analytical techniques for the study of this compound. These methods can predict molecular properties, reaction mechanisms, and spectroscopic data, thereby aiding in method development and compound identification.
Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure and properties of organophosphates. nih.gov This allows for the prediction of parameters like lipophilicity, which influences chromatographic retention times, and the stability of the molecule. nih.gov Computational models can explore reaction pathways, such as the phosphorylation of target enzymes like acetylcholinesterase by organophosphates, by calculating activation energies and transition states. researchgate.netnih.gov This information is valuable for understanding the compound's mechanism of action and potential degradation pathways, which is critical for developing stable analytical standards and predicting metabolites.
Furthermore, computational approaches can assist in the interpretation of experimental data. For instance, DFT calculations can predict NMR chemical shifts and mass spectrometry fragmentation patterns. auburn.edu By comparing computationally predicted spectra with experimental results, analysts can achieve a higher degree of confidence in the structural identification of the parent compound and any related impurities or degradation products. auburn.edumdpi.com
Molecular Modeling and Computational Investigations
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stereochemical Outcomes
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying reaction mechanisms and predicting the stereochemical outcomes of chemical reactions. For Heptyl 4-nitrophenyl methylphosphonate (B1257008), DFT calculations can illuminate various reactive pathways, such as hydrolysis or reactions with biological nucleophiles.
Theoretical studies on similar organophosphorus compounds have demonstrated the utility of DFT in mapping out the potential energy surfaces of reactions. researchgate.netsumitomo-chem.co.jp For instance, the hydrolysis of an organophosphorus pesticide can be modeled to determine whether the reaction proceeds through a concerted or a stepwise mechanism. researchgate.net In the case of Heptyl 4-nitrophenyl methylphosphonate, DFT could be employed to investigate the mechanism of P-O bond cleavage, a critical step in its degradation and potential detoxification. Such calculations would involve optimizing the geometries of reactants, transition states, and products to determine the activation energies and reaction enthalpies.
Furthermore, DFT is instrumental in predicting the regioselectivity and stereoselectivity of reactions. While this compound itself is chiral at the phosphorus center, DFT calculations could be used to model its interactions with chiral molecules or enzymes, providing insights into any stereochemical preferences in its binding or reaction. The choice of functional and basis set in DFT calculations is crucial for obtaining accurate results, and methods like B3LYP and M06-2X with appropriate basis sets are commonly used for organophosphorus compounds. researchgate.netresearchgate.net
Table 1: Representative Functionals and Basis Sets in DFT Studies of Organophosphates
| Functional | Basis Set | Typical Application |
| B3LYP | 6-31G* | Geometry optimization and frequency calculations |
| M06-2X | 6-311++G(d,p) | More accurate energy predictions, including dispersion forces |
| MP2 | 6-311G(d) | A wave-function based method often used for comparison |
Molecular Docking and Dynamics Simulations of Ligand-Enzyme Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly relevant for understanding the interaction of this compound with biological targets. Given its structural similarity to many organophosphorus pesticides, a primary enzyme of interest would be acetylcholinesterase (AChE). bas.bgnih.gov Organophosphates are known to inhibit AChE by covalently modifying a serine residue in the active site. researcher.lifespringermedizin.de
A typical molecular docking study would involve:
Obtaining the three-dimensional crystal structure of the target enzyme (e.g., human AChE) from a protein database. mdpi.com
Preparing the 3D structure of this compound and assigning appropriate charges and atom types.
Using a docking program (e.g., AutoDock) to place the ligand into the active site of the enzyme and score the different binding poses based on a scoring function that estimates the binding affinity. mdpi.com
The results of such a study would predict the binding energy of the ligand-enzyme complex and identify the key amino acid residues involved in the interaction. For organophosphates, interactions with residues in the catalytic triad (B1167595) (serine, histidine, and glutamate) and the peripheral anionic site are of particular importance. nih.gov
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-enzyme complex over time and to observe the conformational changes in both the ligand and the protein. researchgate.netresearcher.lifespringermedizin.de MD simulations provide a more dynamic picture of the binding event and can help to refine the understanding of the interactions that stabilize the complex.
Table 2: Key Amino Acid Residues in the Active Site of Acetylcholinesterase for Organophosphate Binding
| Residue Type | Specific Examples | Role in Binding |
| Catalytic Triad | Ser203, His447, Glu334 | Covalent bond formation and catalysis |
| Aromatic Residues | Trp86, Tyr124, Tyr337 | π-π stacking and hydrophobic interactions |
| Anionic Site | Trp286, Tyr72, Asp74 | Initial binding and orientation of the ligand |
Predictive Modeling of Hydrolytic Pathways and Degradation Kinetics
The environmental fate and persistence of this compound are largely determined by its susceptibility to hydrolysis. Computational modeling can be used to predict the pathways and kinetics of its degradation in aqueous environments. The hydrolysis of organophosphonates can occur under acidic, neutral, or basic conditions, and the mechanisms can differ significantly. nih.gov
The general steps for modeling hydrolytic pathways include:
Identifying potential reaction sites on the molecule.
Modeling the reaction with water molecules, and in some cases, with acid or base catalysts.
Calculating the free energy profile for each pathway to identify the most favorable route.
These computational models can provide valuable data for environmental risk assessment by predicting the persistence of the compound and the identity of its degradation products. researchgate.net
Development and Application of Computational Descriptors for Chemical Similarity and Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity. bas.bg These models are built using a set of calculated molecular descriptors that quantify various aspects of the molecule's structure and properties. For this compound, a QSAR study could be conducted to predict its potential toxicity or insecticidal activity based on data from a library of other organophosphorus compounds. springernature.comdaneshyari.com
A wide range of computational descriptors can be calculated for this purpose:
Topological descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.
Quantum-chemical descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), partial charges, and dipole moment. bas.bg
3D descriptors: These are derived from the 3D conformation of the molecule and include information about its volume and surface area.
Once these descriptors are calculated for a set of compounds with known activities, statistical methods like multiple linear regression or machine learning algorithms can be used to build a QSAR model. nih.gov This model can then be used to predict the activity of new or untested compounds like this compound. The applicability domain of the model is an important consideration to ensure that the prediction is reliable. nih.gov
Table 3: Common Computational Descriptors Used in QSAR Studies of Organophosphates
| Descriptor Class | Example Descriptors | Information Encoded |
| Topological | Molecular Weight, Wiener Index | Molecular size and branching |
| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Electronic reactivity and polarity |
| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability |
Aggregating Behavior and Supramolecular Chemistry of O Alkyl 4 Nitrophenyl Methylphosphonates
Investigation of Self-Assembly Processes and Aggregate Formation
The self-assembly of O-Alkyl 4-Nitrophenyl Methylphosphonates in aqueous and mixed solvent systems is a phenomenon governed by the amphiphilic nature of these molecules. The molecule consists of a polar head group, comprising the methylphosphonate (B1257008) and 4-nitrophenyl moieties, and a nonpolar alkyl tail. In solution, these molecules can spontaneously organize to minimize unfavorable interactions between the hydrophobic alkyl chains and the polar solvent molecules, leading to the formation of aggregates.
The process of self-organization is generally understood to occur in three main stages: molecular recognition, growth through the connection of multiple constituents, and finally, termination, where the process ceases. This self-assembly is responsible for the formation of a variety of complex and functional architectures.
Determination of Critical Aggregate Concentrations (CAgC) in Aqueous and Mixed Solvent Systems
Table 1: Illustrative Critical Aggregate Concentrations for Related Systems
| Compound System | Solvent | Critical Aggregate Concentration (mol/L) |
|---|
Note: This data is for an analogous system and is provided for illustrative purposes to demonstrate the concept of CAgC.
Mechanistic Understanding of Hydrophobic-Lipophilic Interactions Driving Aggregation
The primary driving force for the aggregation of O-Alkyl 4-Nitrophenyl Methylphosphonates in aqueous environments is the hydrophobic effect. The nonpolar alkyl chains (the lipophilic part) are expelled from the water, leading them to associate with each other to minimize their contact with the aqueous phase. This association is further stabilized by van der Waals interactions between the alkyl chains. These hydrophobic-lipophilic interactions are a common phenomenon that significantly influences the hydrolytic behavior and other properties of organic molecules with long-chain substrates. ias.ac.in
The interplay of these forces leads to the formation of aggregates where the hydrophobic tails are sequestered in the core, and the polar head groups are exposed to the solvent. The balance between the attractive forces between the alkyl chains and the repulsive forces between the head groups determines the size and shape of the resulting aggregates.
Impact of Structural Modifications on Aggregating Tendencies and Aggregate Morphology
Structural modifications, particularly the length of the O-alkyl chain, have a profound impact on the aggregating tendencies and the morphology of the resulting aggregates. Generally, as the length of the alkyl chain increases, the hydrophobicity of the molecule increases, which in turn favors aggregation.
Research on other amphiphilic systems has shown that the size of the micelles increases linearly with an increase in alkyl chain length. researchgate.net For instance, it has been observed that for each carbon atom added to the alkyl chain, the aggregation number (the number of monomers in a micelle) can increase significantly. researchgate.net This is because longer alkyl chains have stronger van der Waals interactions, leading to more stable and larger aggregates. The geometry of the aggregates can also be influenced by the alkyl chain length, with longer chains potentially leading to different packing arrangements and morphologies. researchgate.net For example, compounds with long alkyl chains, such as a hexadecyl chain, have been shown to form gels through the synergistic effect of π-stacking interactions and van der Waals forces, while similar compounds with short ethyl groups exhibited no self-assembly behavior. bohrium.comresearchgate.net Conversely, the degree of modification of a surface with amino-alkylphosphonic acids has been found to decrease with increasing chain length under the same synthesis conditions, suggesting that longer chains can sterically shield binding sites. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Heptyl 4-nitrophenyl methylphosphonate |
| O-Alkyl 4-Nitrophenyl Methylphosphonates |
Future Research Directions and Emerging Academic Applications
Exploration of Novel Biocatalytic Systems and Engineered Enzymes for Phosphonate (B1237965) Transformations
The transformation of stable organophosphorus compounds like Heptyl 4-nitrophenyl methylphosphonate (B1257008) is a significant challenge, driving research into novel biocatalytic systems. Naturally occurring enzymes that hydrolyze organophosphates act significantly faster than chemical hydrolysis. mdpi.com The primary enzymes studied for this purpose are phosphotriesterases (PTEs), such as Organophosphate Hydrolase (OPH) and Organophosphorus Acid Anhydrolase (OPAA), which are capable of hydrolyzing a wide array of organophosphates, including pesticides and nerve agents. nih.govresearchgate.netresearchgate.net
Future research is focused on enhancing the capabilities of these enzymes through protein engineering. Techniques like site-directed mutagenesis are employed to improve catalytic activity, broaden substrate specificity, and increase stability under harsh environmental conditions. mdpi.comexlibrisgroup.com The goal is to create robust biocatalysts that can efficiently degrade persistent phosphonates. The hydrolysis of the p-nitrophenyl ester bond in compounds like Heptyl 4-nitrophenyl methylphosphonate serves as a common assay for screening the efficacy of these engineered enzymes. tamu.edu
Table 1: Key Enzymes in Organophosphorus Compound Biotransformation
| Enzyme Class | Example Enzyme | Natural Source | Key Characteristics | Research Focus |
| Phosphotriesterases (PTEs) | Organophosphate Hydrolase (OPH) | Brevundimonas diminuta, Flavobacterium sp. | Metalloenzyme with broad substrate specificity for P-O, P-F, P-S, and P-CN bonds. nih.govmdpi.com | Engineering for enhanced catalytic efficiency and stability. exlibrisgroup.com |
| Phosphotriesterases (PTEs) | Organophosphate Degrading Enzyme (OpdA) | Agrobacterium radiobacter | High homology with OPH but different active site structure, preferring substrates with smaller alkyl groups. mdpi.com | Use in cell-free enzyme systems for decontamination. nih.gov |
| Phosphotriesterase-like Lactonases (PLLs) | SsoPox | Sulfolobus solfataricus | Thermostable enzyme capable of hydrolyzing a diverse range of organophosphate pesticides. mdpi.com | Exploitation of extremophilic enzymes for robust bioremediation applications. |
The development of cell-free enzyme systems is another promising avenue, avoiding the complexities and regulatory hurdles associated with releasing genetically modified organisms into the environment. nih.gov These systems could utilize arrays of stabilized enzymes to create efficient degradation pathways for pollutants.
Rational Design and Synthesis of Advanced Enzyme Inhibitors and Molecular Probes
The structural characteristics of phosphonates make them exceptional candidates for the rational design of enzyme inhibitors and molecular probes. nih.gov Because the phosphonate group mimics the tetrahedral transition state of peptide or ester hydrolysis and can act as a stable isosteric analogue of phosphates, these compounds are potent competitive inhibitors for a variety of enzymes, including proteases and lipases. researchgate.net
This compound is structurally similar to known lipase (B570770) inhibitors. For instance, Methyl 4-nitrophenyl hexyl phosphonate is a chromogenic substrate that acts as a suicide inhibitor for lipases; upon enzymatic action, it binds irreversibly to the enzyme's active site, inactivating it. biosynth.com This mechanism allows such compounds to be used as molecular probes to quantify active sites in enzymes. biosynth.com
The principles guiding the design of these inhibitors include:
Transition-State Mimicry : The phosphonate core mimics the geometry and charge distribution of the tetrahedral intermediate in enzymatic reactions like ester hydrolysis. researchgate.net
Isosteric Replacement : The C-P bond is a stable replacement for the more labile C-O-P linkage in phosphate (B84403) esters, allowing the inhibitor to bind to an enzyme's active site without being degraded. researchgate.netnih.gov
Chemical Stability : The resistance of the C-P bond to hydrolysis makes phosphonate-based inhibitors robust tools for biochemical studies. researchgate.netnih.gov
This rational design approach has been successfully used to create inhibitors for various enzymes, aiding in the detailed kinetic and crystallographic analysis of enzyme mechanisms. nih.gov Future work will likely involve synthesizing novel phosphonates, including derivatives of this compound, to target specific enzymes with high selectivity for therapeutic and diagnostic purposes.
Development of Next-Generation Bioremediation Technologies for Organophosphorus Pollutants
Organophosphorus compounds are significant environmental pollutants due to their widespread use as pesticides and their persistence in soil and water. nih.govbohrium.com Bioremediation, which uses microorganisms or their enzymes to degrade toxic compounds, presents an environmentally friendly and cost-effective alternative to traditional chemical decontamination methods. nih.govmdpi.com
Enzymes that can hydrolyze this compound and related compounds are central to next-generation bioremediation technologies. nih.gov Research is advancing beyond the use of free enzymes to develop more practical and stable systems. Key areas of development include:
Immobilized Biocatalysts : Immobilizing enzymes or whole microbial cells on solid supports enhances their stability, allows for reusability, and simplifies their recovery from treated environments. bohrium.comnih.gov For example, Sphingomonas sp. cells immobilized in a packed bed bioreactor have been shown to completely degrade the organophosphorus pesticide chlorpyrifos. nih.gov
Genetically Engineered Microorganisms : Advances in genetic engineering, including the use of CRISPR technology, allow for the development of microorganisms with enhanced metabolic pathways for pollutant degradation and increased tolerance to toxic compounds. mbl.or.krkoreascience.kr
Enzymatic Bioscavengers : In addition to environmental cleanup, enzymes are being developed as bioscavengers to detoxify organophosphorus compounds within the body, acting as a medical countermeasure against poisoning. bohrium.com
While many phosphonates are resistant to biodegradation, they can be removed with high efficiency in wastewater treatment plants, and some are subject to abiotic degradation through processes like photolysis. nih.govphosphonates.org Future technologies will likely combine these biological and abiotic processes for more comprehensive environmental remediation.
Table 2: Emerging Bioremediation Strategies for Organophosphorus Compounds
| Strategy | Description | Advantages |
| Cell-Free Enzyme Systems | Use of purified and stabilized enzymes for decontamination. | Avoids the release of genetically modified organisms; high specificity. nih.gov |
| Immobilized Microbes/Enzymes | Attaching biocatalysts to a solid support for use in bioreactors. | Higher stability, reusability, and ease of recovery. bohrium.com |
| Genome Editing (e.g., CRISPR) | Modifying the genes of microorganisms to enhance their degradation capabilities and pollutant tolerance. | Precise engineering for stronger and more efficient bioremediation. mbl.or.krkoreascience.kr |
| Systems Biology Approaches | Using multi-omics data to understand and optimize microbial metabolic pathways for pollutant degradation. | Provides data for functional validation and genetic manipulation to boost efficiency. koreascience.krresearchgate.net |
Integration of Multidisciplinary Approaches for a Holistic Understanding of Phosphonate Chemistry and Biology
A comprehensive understanding of the role and potential of compounds like this compound requires the integration of multiple scientific disciplines. researchgate.net Phosphonate chemistry is inherently interdisciplinary, connecting materials science, synthetic chemistry, biology, and environmental science. rsc.orggoogle.com
Future research will increasingly rely on a holistic approach that combines:
Computational Chemistry and Modeling : Quantum mechanics/molecular mechanics (QM/MM) simulations are used to model enzyme-substrate interactions and predict the catalytic mechanisms of phosphonate hydrolysis, guiding the rational design of both new enzymes and inhibitors. nih.gov
Synthetic Chemistry : The development of novel, "green" synthetic methods for phosphonates, such as solvent-free or microwave-assisted reactions, is crucial for producing these compounds sustainably. rsc.org
Advanced Analytical Techniques : Techniques like ³¹P NMR are essential for detecting and identifying phosphonate compounds and their metabolic products in complex biological and environmental samples. researchgate.net
Systems and Synthetic Biology : These fields provide the tools to engineer complex biological systems, from individual metabolic pathways to entire microbial consortia, for specific tasks like bioremediation or the biocatalytic synthesis of valuable chemicals. nih.govmbl.or.kr
By combining these diverse fields, researchers can fully explore the lifecycle of phosphonates—from their synthesis and biological activity to their environmental fate and degradation. This integrated approach is essential for harnessing the full potential of phosphonate chemistry for technological and medical advancements while ensuring environmental sustainability. researchgate.netgoogle.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Heptyl 4-nitrophenyl methylphosphonate, and how can reaction conditions be optimized for high yield?
- Methodological Answer : A modified procedure for synthesizing methylphosphonate esters involves nucleophilic substitution. For example, bis(4-nitrophenyl) alkylphosphonate intermediates can be hydrolyzed under basic conditions (e.g., LiOH in CH₃CN) to yield the target compound. Adjustments for the heptyl group may require prolonged reaction times or elevated temperatures to accommodate steric hindrance. Post-synthesis, purification via recrystallization (e.g., 10% EtOAc/90% n-pentane) and characterization by ¹H/³¹P NMR and HRMS are critical for confirming purity and structure .
Q. How can researchers characterize the stereochemical and structural properties of this compound?
- Methodological Answer : Use multinuclear NMR (¹H, ¹³C, ³¹P) to identify chemical shifts associated with the heptyl chain and phosphonate group. For stereochemical analysis, chiral chromatography or enzymatic assays (e.g., using esterases like Pmi1525, which show enantioselectivity for methylphosphonates) can differentiate (SP)- and (RP)-enantiomers. X-ray crystallography may resolve absolute configuration if suitable crystals are obtained .
Q. What standardized assays are suitable for quantifying this compound hydrolysis in enzymatic studies?
- Methodological Answer : UV-Vis spectrophotometry at 400 nm monitors 4-nitrophenoxide release during hydrolysis. For kinetic studies, use Michaelis-Menten parameters (kcat/Km) derived from initial rate measurements. Compare with ethyl or isopropyl analogs to assess chain-length effects on enzyme activity. Ensure substrate solubility via organic co-solvents (e.g., <5% DMSO) .
Advanced Research Questions
Q. How do metal catalysts influence the hydrolysis kinetics of this compound, and what mechanistic insights can be derived?
- Methodological Answer : Yttrium(III) peroxide complexes and lanthanides (e.g., La³⁺) accelerate hydrolysis via electrophilic activation of the phosphorus center. Conduct comparative kinetic studies using [Y(OH)₂]ₙⁿ⁺ or Zr⁴⁺ complexes under controlled pH. Analyze transition states using kinetic isotope effects (KIE) and linear free energy relationships (LFER). Note that Y(III) exhibits 100x higher activity than La(III) but lower than Th⁴⁺/Ce⁴⁺ .
Q. What structural features of enzymes like Pmi1525 dictate stereoselective hydrolysis of this compound?
- Methodological Answer : Pmi1525’s distorted (β/α)₈-barrel active site preferentially hydrolyzes the (SP)-enantiomer due to steric constraints in the “large pocket” subdomain. Mutagenesis studies (e.g., Phe296 → Ala) can expand the pocket to accommodate bulkier heptyl groups. Structural superimposition with phosphotriesterase (PTE) highlights divergent substrate-binding geometries, explaining enantioselectivity differences .
Q. How can computational modeling predict the reactivity of this compound with acetylcholinesterase (AChE)?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions between the heptyl chain and AChE’s peripheral anionic site. Compare binding energies with sarin analogs (e.g., NIMP) to assess simulant fidelity. Validate models with in vitro AChE inhibition assays, measuring IC₅₀ values and protection indices in Wistar rat models .
Q. What are the challenges in reconciling contradictory kinetic data for methylphosphonate hydrolysis across studies?
- Methodological Answer : Discrepancies arise from solvent polarity, counterion effects (e.g., Li⁺ vs. Na⁺), and enzyme source variability. Standardize buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5) and validate assays with control substrates (e.g., 4-nitrophenyl butyrate). Meta-analyses using Arrhenius plots can isolate temperature-dependent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
